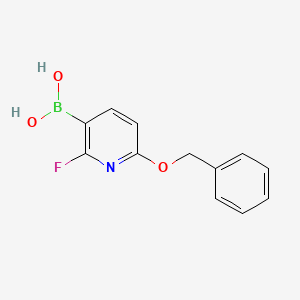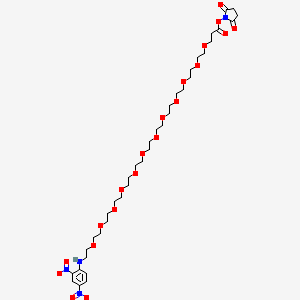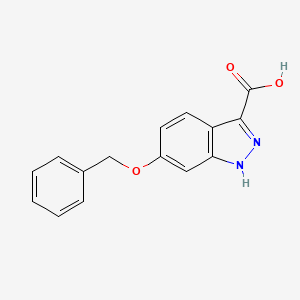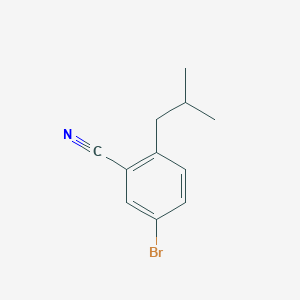
6-Benzyloxy-2-fluoropyridine-3-boronic acid
Overview
Description
6-Benzyloxy-2-fluoropyridine-3-boronic acid is a chemical compound with the molecular formula C12H11BFNO3 . It has a molecular weight of 247.03 . This compound is used in various chemical reactions and is considered a valuable building block in organic synthesis .
Synthesis Analysis
The synthesis of boronic acids like 6-Benzyloxy-2-fluoropyridine-3-boronic acid often involves the electrophilic trapping of an organometallic reagent with a boric ester . Protodeboronation of pinacol boronic esters is a method that has been developed, and this approach has been used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .Molecular Structure Analysis
The InChI code for 6-Benzyloxy-2-fluoropyridine-3-boronic acid is 1S/C12H11BFNO3/c14-12-10 (13 (16)17)6-7-11 (15-12)18-8-9-4-2-1-3-5-9/h1-7,16-17H,8H2 .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it can participate in Suzuki–Miyaura coupling reactions . It has also been used in the protodeboronation of pinacol boronic esters .Scientific Research Applications
Suzuki–Miyaura Cross-Coupling
6-Benzyloxy-2-fluoropyridine-3-boronic acid: is a pivotal reagent in the Suzuki–Miyaura cross-coupling reaction . This reaction is a cornerstone in organic chemistry, allowing for the formation of carbon-carbon bonds under mild conditions. The boronic acid acts as a nucleophilic partner, coupling with various electrophilic partners to form biaryl compounds, which are essential structures in pharmaceuticals, agrochemicals, and organic materials.
Protodeboronation
This compound can undergo protodeboronation, a process where the boron moiety is removed . This reaction is crucial for the synthesis of complex molecules where the boron group is used as a temporary handle that must be removed at a later stage. It’s particularly valuable in the synthesis of natural products and pharmaceuticals where selective deprotection is required.
Drug Design and Discovery
Pyridinylboronic acids and esters, such as 6-Benzyloxy-2-fluoropyridine-3-boronic acid , are used in combinatorial approaches to drug design and discovery . They serve as intermediates in the synthesis of molecules with potential therapeutic effects, including inhibitors and receptor modulators.
Synthesis of Biologically Active Molecules
This boronic acid is used as a precursor to synthesize heteroaryl benzylureas with glycogen synthase kinase 3 inhibitory activity . Such inhibitors are studied for their potential in treating diseases like Alzheimer’s and bipolar disorder. Additionally, it’s used to create carboxyindoles with HCV NS5B polymerase inhibitory activity, which could lead to new treatments for hepatitis C.
Neutron Capture Therapy
Boronic acids and esters are considered for the design of new drugs and drug delivery devices, especially as boron-carriers suitable for neutron capture therapy . This therapy is a type of cancer treatment that targets tumors on a cellular level using boron compounds, which capture neutrons and undergo fission, selectively destroying cancer cells.
Stereospecific Transformations
The compound can be involved in stereospecific transformations, which are essential for creating enantioenriched molecules . These molecules have a specific three-dimensional orientation, making them crucial in the synthesis of chiral drugs that must fit precisely into their biological targets to be effective.
Mechanism of Action
Target of Action
The primary target of the compound 6-Benzyloxy-2-fluoropyridine-3-boronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The 6-Benzyloxy-2-fluoropyridine-3-boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The 6-Benzyloxy-2-fluoropyridine-3-boronic acid affects the SM coupling reaction pathway . This pathway involves chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
The compound is part of the organoboron class of reagents, which are known for their stability and readiness of preparation . These properties could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability.
Result of Action
The result of the action of 6-Benzyloxy-2-fluoropyridine-3-boronic acid is the formation of new carbon–carbon bonds . This is achieved through the SM coupling reaction, which is a key method for forming carbon–carbon bonds in organic synthesis .
Action Environment
The action of 6-Benzyloxy-2-fluoropyridine-3-boronic acid can be influenced by environmental factors. Additionally, spillage of the compound is unlikely to penetrate soil . These factors can influence the compound’s action, efficacy, and stability.
Future Directions
The Suzuki–Miyaura coupling reaction, which 6-Benzyloxy-2-fluoropyridine-3-boronic acid can participate in, is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction. The success of this reaction has led to the development of a variety of organoboron reagents tailored for specific coupling conditions . This suggests that 6-Benzyloxy-2-fluoropyridine-3-boronic acid and similar compounds will continue to be valuable in future chemical synthesis.
properties
IUPAC Name |
(2-fluoro-6-phenylmethoxypyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BFNO3/c14-12-10(13(16)17)6-7-11(15-12)18-8-9-4-2-1-3-5-9/h1-7,16-17H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXLQBSXSPWPRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)OCC2=CC=CC=C2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzyloxy-2-fluoropyridine-3-boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-Azaspiro[3.5]nonan-2-one hydrochloride](/img/structure/B1440537.png)


![Methyl 3-[(3-nitropyridin-4-yl)amino]propanoate](/img/structure/B1440544.png)

![3-{[Methyl(1,3-thiazol-4-ylmethyl)amino]methyl}aniline](/img/structure/B1440546.png)
![2-{[2-(2,2,2-Trifluoroethoxy)ethyl]amino}ethan-1-ol](/img/structure/B1440547.png)

![9-Benzyl-6,9-diazaspiro[4.5]decane](/img/structure/B1440549.png)
![[5-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-yl]methanol](/img/structure/B1440550.png)
![tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate](/img/structure/B1440555.png)